6,7-dimethyl5-(4-methoxyphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
This compound features a pyrrolo[1,2-c][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 5 and dimethyl dicarboxylate groups at positions 6 and 6. The 4-methoxyphenyl group contributes electron-donating effects, which may modulate solubility and binding affinity in biological systems.
Properties
IUPAC Name |
dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-23-11-6-4-10(5-7-11)15-14(17(20)25-3)13(16(19)24-2)12-8-26(21,22)9-18(12)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGXREJHXXGSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)(=O)C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl5-(4-methoxyphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea and an aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis involves constructing a fused pyrrolo-thiazole ring system with methyl, 4-methoxyphenyl, and dioxo substituents. Analogous synthetic strategies from related compounds include:
1.1 Formation of the Thiazole Core
Thiazole rings are typically formed via cyclization reactions. For example, the condensation of α-keto esters with thioamides or thiols under acidic conditions (e.g., using HCl or H₂SO₄) could initiate ring formation .
1.2 Pyrrole Ring Synthesis
The pyrrole component may arise from reactions involving β-keto esters and amines, such as the Paal-Knorr synthesis, which forms pyrroles through cyclization of amino ketones .
1.3 Fused Ring System Formation
Fusing the pyrrole and thiazole rings likely requires cyclization steps. For instance, elimination reactions or coupling strategies (e.g., using reagents like POCl₃ or EDCl) could facilitate ring closure, as seen in analogous heterocyclic systems .
1.4 Substituent Introduction
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Methyl Groups : Alkylation via SN2 reactions or via Grignard reagents.
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4-Methoxyphenyl Group : Arylation using cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig) or via electrophilic substitution.
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Dioxo Groups : Oxidation of sulfides (e.g., using H₂O₂ or mCPBA) to sulfones .
1.5 Esterification
Dicarboxylate groups are typically formed by esterifying carboxylic acids with methanol or other alcohols using reagents like trimethylsilyl chloride (TMSCl) or DCC .
Condensation Reactions
The Knoevenagel condensation, used in analogous systems, forms α,β-unsaturated carbonyl compounds. For example, reacting aldehydes with ketones or esters in the presence of a base (e.g., piperidine) could aid in constructing the pyrrolo-thiazole framework .
Cyclization via Elimination
Elimination reactions (e.g., dehydration of amides or esters) are critical for ring formation. For instance, treating amides with POCl₃ followed by heating may form the thiazole ring .
Oxidation to Dioxo Groups
The conversion of sulfides to sulfones (2,2-dioxo groups) is achieved via oxidation. For example, using hydrogen peroxide in acidic conditions or mCPBA under controlled temperatures .
Analytical Characterization
3.1 NMR and Mass Spectrometry
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¹H NMR : Confirms aromatic protons (e.g., 4-methoxyphenyl group) and ester methyl groups.
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¹³C NMR : Identifies carbonyl carbons (dioxo groups) and ester carbonyls.
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HRMS : Validates molecular formula and isotopic distribution .
3.2 X-Ray Crystallography
Single-crystal X-ray diffraction can confirm the fused ring structure and substituent positions, as demonstrated in analogous compounds .
Reaction Conditions and Yields
Challenges and Considerations
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Regioselectivity : Controlling substitution patterns in fused rings.
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Stability : Dioxo groups may require mild reaction conditions to avoid degradation.
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Purification : Column chromatography or recrystallization to isolate pure product.
Scientific Research Applications
Pharmacological Applications
1. Antiparasitic Activity
Research indicates that this compound exhibits potent antipromastigote activity against Leishmania aethiopica, significantly reducing the viability of the parasite. The mechanism involves strong binding interactions with the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), where it acts as an inhibitor.
2. Antimicrobial Properties
The thiazole moiety present in the compound contributes to a broad spectrum of antimicrobial activities. Studies have shown that derivatives containing thiazole structures exhibit antibacterial, antifungal, and antiprotozoal properties. These activities are attributed to their ability to disrupt cellular processes in pathogens.
Several studies have documented the applications and efficacy of this compound:
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Study on Antiparasitic Activity :
- A research article demonstrated that treatment with this compound led to a significant reduction in parasitemia in animal models infected with Leishmania. The study highlighted its potential as a therapeutic agent for leishmaniasis.
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Antimicrobial Efficacy :
- In vitro studies have shown that derivatives of this compound exhibit strong antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.
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Biochemical Pathways :
- Investigations into the biochemical pathways affected by this compound revealed its role in inhibiting key enzymes involved in folate metabolism in parasites, which is crucial for their survival.
Mechanism of Action
The mechanism of action of 6,7-dimethyl5-(4-methoxyphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
*Molecular weight calculated based on formula.
Biological Activity
6,7-Dimethyl-5-(4-methoxyphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 339113-76-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological actions, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17NO7S
- Molar Mass : 379.38 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:
- Case Study : A study investigated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compounds demonstrated effective inhibition zones against these pathogens, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties. The compound has shown promise in this area:
- Research Findings : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This suggests a protective role against oxidative damage .
The mechanisms underlying the biological activities of 6,7-dimethyl-5-(4-methoxyphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit enzymes related to glucose metabolism and lipid synthesis .
- Cell Signaling Modulation : There is evidence that this compound can modulate cell signaling pathways associated with inflammation and apoptosis. This modulation could be beneficial in conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended to confirm the structure of this compound post-synthesis?
- Methodological Answer: Utilize a combination of ¹H NMR and ¹³C NMR to identify proton and carbon environments, ensuring alignment with expected chemical shifts for the heterocyclic core and substituents. High-Resolution Mass Spectrometry (HRMS) can validate the molecular formula, while IR spectroscopy confirms functional groups like carbonyl (C=O) and sulfone (SO₂) groups. Recrystallization from solvent systems (e.g., DMF-EtOH mixtures) enhances purity before analysis .
Q. What are the critical storage conditions to maintain the compound’s stability during experiments?
- Methodological Answer: Store in airtight, light-protected containers under dry, ventilated conditions (relative humidity <40%). Avoid exposure to moisture and high temperatures (>25°C), as hydrolytic degradation of ester groups or sulfone moieties may occur. Use corrosion-resistant materials (e.g., glass) for long-term storage .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer: Employ PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal protocols, considering potential aquatic toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity of the compound?
- Methodological Answer: Optimize solvent systems (e.g., toluene or ethanol-water mixtures) and catalysts (e.g., sodium hydride) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC. Employ design-of-experiments (DoE) approaches to evaluate temperature, stoichiometry, and reaction time. Computational tools (e.g., quantum chemical calculations) can predict intermediate stability and guide condition selection .
Q. What computational strategies predict the compound’s biological activity and drug-likeness?
- Methodological Answer: Perform molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to assess binding affinity and mode. Use SwissADME to evaluate lipophilicity (LogP), solubility (LogS), and bioavailability. Compare parameters like topological polar surface area (TPSA) with reference drugs (e.g., celecoxib) to prioritize compounds for in vitro testing .
Q. How can contradictions between experimental data and computational predictions be resolved?
- Methodological Answer: Implement iterative feedback loops: refine computational models (e.g., adjusting force fields in docking simulations) based on experimental results like IC₅₀ values. Validate in silico solubility predictions with experimental measurements in biorelevant media (e.g., PBS or simulated gastric fluid). Cross-check spectral data with quantum-mechanical NMR shift calculations .
Q. What methodologies assess the environmental impact of this compound during disposal?
- Methodological Answer: Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to determine LC₅₀/EC₅₀ values. Use predictive tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Implement green chemistry principles (e.g., catalytic degradation) to minimize hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
